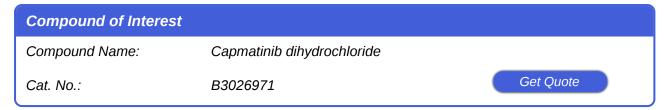


The Discovery and Development of Capmatinib Dihydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Capmatinib dihydrochloride (formerly INCB28060), marketed as Tabrecta®, is a potent and selective, orally bioavailable inhibitor of the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] This document provides a comprehensive technical overview of the discovery and development of capmatinib, from its initial identification and preclinical evaluation to its clinical validation and approval for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1]

Introduction: Targeting the MET Pathway in Cancer

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, and migration.[1] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping mutations and gene amplification, is a key oncogenic driver in various cancers, including NSCLC.[1][3] These alterations lead to constitutive activation of the MET receptor, promoting tumor growth and metastasis.[4] MET exon 14 skipping mutations, which occur in approximately 3-4% of NSCLC cases, result in a dysfunctional regulatory domain, leading to increased MET protein stability and signaling.[1] Capmatinib was developed to specifically target and inhibit this dysregulated MET signaling.



Discovery and Preclinical Development Lead Identification and Optimization

Capmatinib was discovered through a targeted drug discovery program aimed at identifying potent and selective small-molecule inhibitors of MET. High-throughput screening and subsequent structure-activity relationship (SAR) studies led to the identification of a novel series of compounds with the desired inhibitory profile. Optimization of this series for potency, selectivity, and pharmacokinetic properties resulted in the selection of capmatinib as a clinical candidate.

Mechanism of Action

Capmatinib is an ATP-competitive, type Ib inhibitor of MET.[5] It binds to the ATP-binding site of the MET kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3] By blocking these pathways, capmatinib inhibits MET-driven tumor cell proliferation, survival, and migration.[4]

In Vitro Pharmacology

Capmatinib demonstrated high potency and selectivity for MET in a variety of in vitro assays.

Table 1: In Vitro Potency of Capmatinib



Assay Type	Cell Line/System	IC50	Reference
Cell-free c-MET kinase assay	-	0.13 nM	[6]
Cell-based MET phosphorylation assay	Various cancer cell lines	-	[6]
Cell proliferation assay	MET-dependent cancer cell lines	-	[6]
Anchorage- independent growth assay	MET-dependent cancer cell lines	-	[6]
Cell migration assay	MET-dependent cancer cell lines	-	[6]

Capmatinib exhibits high selectivity for MET over a broad panel of other human kinases, with a reported selectivity of over 10,000-fold.[7]

In Vivo Pharmacology

The anti-tumor activity of capmatinib was evaluated in preclinical xenograft models of human cancers with MET dysregulation.

Table 2: In Vivo Efficacy of Capmatinib in Xenograft Models

Tumor Model	Dosing Regimen	Tumor Growth Inhibition	Reference
MET-amplified gastric cancer	Oral, twice daily	Dose-dependent	[6]
MET-mutant lung cancer	Oral, twice daily	Significant	[2]

Capmatinib demonstrated dose-dependent tumor growth inhibition and regression in these models at well-tolerated doses.[6]



Clinical Development Phase I Studies

Early-phase clinical trials established the safety, tolerability, and recommended Phase 2 dose (RP2D) of capmatinib. A Phase I study in patients with advanced solid tumors identified the RP2D as 400 mg administered orally twice daily.[8] Preliminary evidence of anti-tumor activity was observed in patients with MET-dysregulated cancers.

The GEOMETRY mono-1 Phase II Study

The pivotal GEOMETRY mono-1 was a multicenter, open-label, Phase II study that evaluated the efficacy and safety of capmatinib in patients with advanced NSCLC harboring MET exon 14 skipping mutations or MET amplification.[9]

Table 3: Efficacy of Capmatinib in the GEOMETRY mono-1 Study (METex14 Cohorts)

Efficacy Endpoint	Treatment-Naïve Patients (n=60)	Previously Treated Patients (n=100)	Reference
Overall Response Rate (ORR)	68% (95% CI: 55.0- 79.7)	44% (95% CI: 34.1- 54.3)	[10]
Median Duration of Response (DoR)	12.6 months (95% CI: 5.6-NE)	9.7 months (95% CI: 5.6-13.0)	[11]
Median Progression- Free Survival (PFS)	9.13 months (95% CI: 5.52-13.86)	5.42 months (95% CI: 4.17-6.97)	[12]

CI: Confidence Interval; NE: Not Estimable

Table 4: Common Treatment-Related Adverse Events (TRAEs) in the GEOMETRY mono-1 Study (All Cohorts, n=373)



Adverse Event	All Grades	Grade 3-4	Reference
Peripheral edema	47%	-	[10]
Nausea	35%	-	[10]
Increased blood creatinine	21%	-	[10]
Vomiting	20%	-	[10]
Dyspnea	-	5%	[10]

The most common treatment-related adverse events were generally mild to moderate in severity.[10] The study concluded that capmatinib demonstrated substantial anti-tumor activity in patients with NSCLC and a MET exon 14 skipping mutation, leading to its accelerated approval by the FDA.[3][10]

Synthesis of Capmatinib Dihydrochloride

The synthesis of **capmatinib dihydrochloride** can be achieved through a multi-step process. A representative synthetic route is outlined below.[13][14]

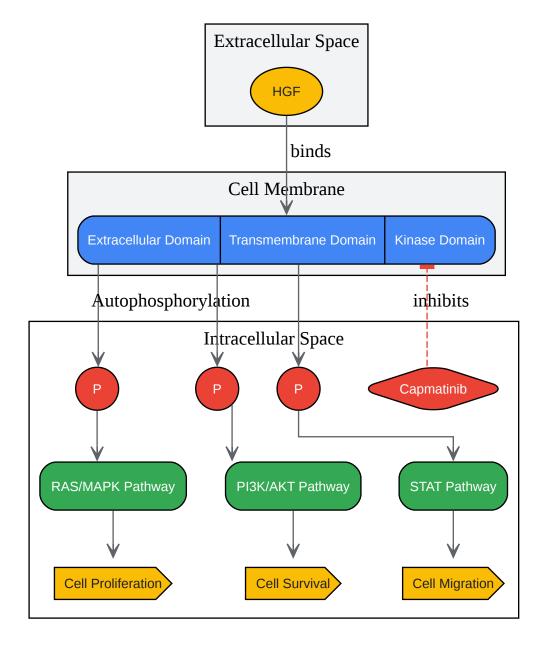
Experimental Protocol: Synthesis of Capmatinib

A detailed, step-by-step synthesis protocol is beyond the scope of this guide. However, a general overview of a potential synthetic route is as follows:

- Synthesis of the quinoline fragment: This typically involves the construction of the quinoline ring system with appropriate functionalization for subsequent coupling reactions.[14]
- Synthesis of the imidazotriazine core: This heterocyclic core is often assembled through a condensation reaction followed by cyclization.
- Coupling of the fragments: The quinoline and imidazotriazine fragments are coupled, often via a Suzuki or other cross-coupling reaction.
- Final modifications and salt formation: The final steps may involve amide bond formation and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.[13]



Visualizations MET Signaling Pathway and Inhibition by Capmatinib

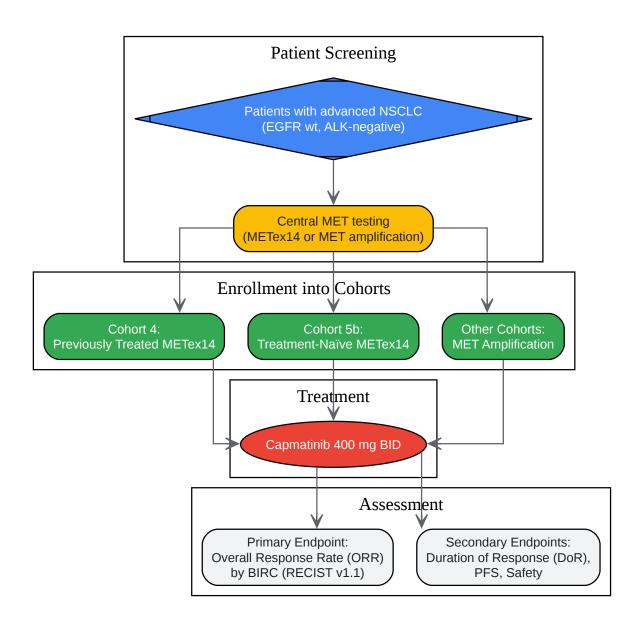


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Caption: MET signaling pathway and its inhibition by Capmatinib.

Experimental Workflow: GEOMETRY mono-1 Trial Design





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- To cite this document: BenchChem. [The Discovery and Development of Capmatinib Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026971#discovery-and-development-of-capmatinib-dihydrochloride]

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